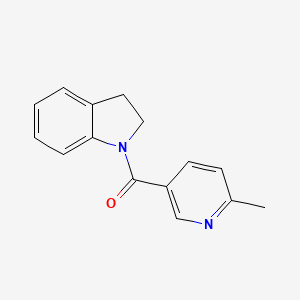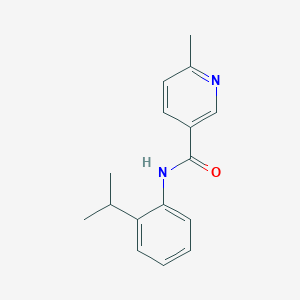![molecular formula C16H19N3O2 B7457940 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one, also known as MPO, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the phthalazinone family of compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which play a key role in cell signaling pathways. 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has also been shown to inhibit the activity of certain viral enzymes, making it a promising candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to possess antiviral properties, making it a potential candidate for the development of antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one in lab experiments is its potent biological activity. It has been shown to possess a wide range of biological activities, making it a versatile compound for use in various scientific research studies. However, one of the major limitations of using 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one in lab experiments is its potential toxicity. 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to be toxic at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one. One potential direction is the development of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one-based fluorescent probes for use in biological imaging studies. Another potential direction is the development of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one-based antiviral drugs for the treatment of viral infections. Additionally, the study of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one's mechanism of action may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one involves the reaction of 3-methylpiperidine-1-carboxylic acid with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one.
Applications De Recherche Scientifique
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Propriétés
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-4-8-18(10-12)15(20)11-19-16(21)14-7-3-2-6-13(14)9-17-19/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZRVEGEAZEYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)


![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)




![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
